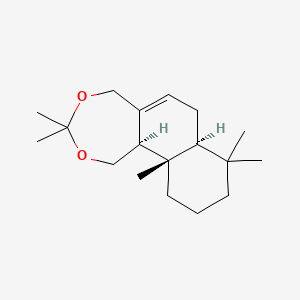
Drim-7-ene-11,12-diol acetonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of drimane derivatives often involves multiple steps starting from simpler drimane compounds. For instance, drim-7-en-11-ol has been dihydroxylated to produce driman-7α,8α,11-triol, which could serve as a precursor to compounds like drim-7-ene-11,12-diol acetonide through subsequent reactions involving protection and functional group transformation (Vlad et al., 2010). Additionally, synthesis routes may involve oxidation, bromination, and hydroxylation steps to introduce or modify functional groups on the drimane skeleton (Kuchkova et al., 2009).
Molecular Structure Analysis
The molecular structure of drim-7-ene-11,12-diol acetonide is characterized by its drimane backbone with specific functional groups, such as hydroxyl and acetonide groups, at designated positions. The structure analysis may involve spectroscopic methods like NMR and IR spectroscopy to elucidate the arrangement of atoms and the stereochemistry of the compound.
Chemical Reactions and Properties
Drimane derivatives undergo various chemical reactions, including asymmetric dihydroxylation, which can produce diastereomerically pure compounds. Such reactions are crucial for synthesizing novel compounds with potential biological activities (Vlad et al., 2010). The chemical properties of these compounds, such as reactivity and stability, are influenced by their functional groups and molecular structure.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Routes : Drim-7-ene-11,12-diol acetonide is synthesized from drim-8(9)-en-7-one, serving as a key intermediate in producing biologically active drimanic sesquiterpenoids (Vlad et al., 1990). Additionally, drimanic compounds like driman-7α,8α,11-triol have been synthesized from drim-7-en-11-ol, indicating the versatility of drimanic compounds in chemical synthesis (Vlad et al., 2010).
Oxidation Studies : Studies on the oxidation of drimenol, a related compound, show the formation of drim-7-ene-9α, 11-diol and drim-7-ene-11,12-diol as major products, highlighting the reactivity of these compounds in chemical transformations (Kuchkova et al., 2004).
Polyfunctional Drimanes : A series of new polyfunctional drimanic compounds, suitable for the preparation of natural drimane-type compounds, have been synthesized from drim-7,9(11)-diene and drim-8-en-7-one. Some of these compounds showed promising antimicrobial and antifungal activities (Ciocarlan et al., 2013).
Biological Applications
Antifungal Properties : Drimanic sesquiterpenoids, closely related to drim-7-ene-11,12-diol acetonide, have been isolated from fungi and have demonstrated cytotoxicities against various human cancer cell lines. This suggests potential applications in developing antifungal and anticancer agents (Ding et al., 2017).
Marine-Derived Fungus Compounds : Drimane sesquiterpenoids extracted from marine-derived fungi showed antifungal activity. This highlights the potential of drimanic compounds, including drim-7-ene-11,12-diol acetonide, in pharmaceutical applications, particularly in antifungal therapies (Cao et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
(7aS,11aS,11bR)-3,3,8,8,11a-pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-16(2)9-6-10-18(5)14-12-20-17(3,4)19-11-13(14)7-8-15(16)18/h7,14-15H,6,8-12H2,1-5H3/t14-,15-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTSZASHZJQOCB-RLFYNMQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C3C2COC(OC3)(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C3[C@@H]2COC(OC3)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Drim-7-ene-11,12-diol acetonide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

